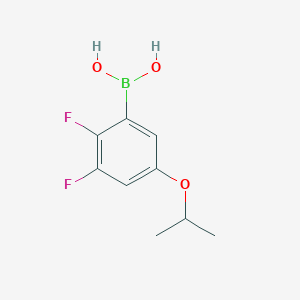
(2,3-Difluoro-5-isopropoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluoro-5-isopropoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-5-isopropoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar borylation reactions but on a larger scale. The choice of solvent, catalyst, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-5-isopropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,3-Difluoro-5-isopropoxyphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Difluoro-5-isopropoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-isopropoxyphenyl)boronic acid
- (3,5-Difluorophenyl)boronic acid
- (2,3-Difluoro-4-isopropoxyphenyl)boronic acid
Uniqueness
(2,3-Difluoro-5-isopropoxyphenyl)boronic acid is unique due to the specific positioning of the fluorine atoms and the isopropoxy group on the phenyl ring. This unique structure can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C9H11BF2O3 |
|---|---|
Molecular Weight |
215.99 g/mol |
IUPAC Name |
(2,3-difluoro-5-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3 |
InChI Key |
VKZSPMBGAVTOAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)OC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


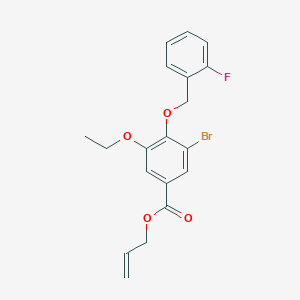
![Benzo[d]isothiazol-5-ylmethanol](/img/structure/B15229844.png)
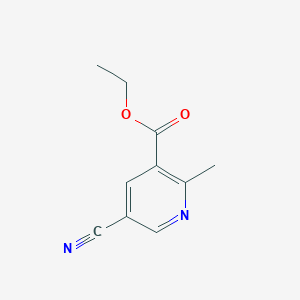


![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)
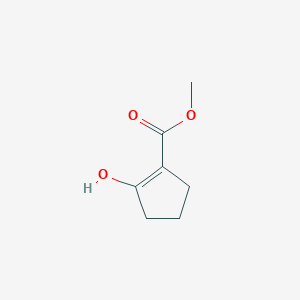
![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)

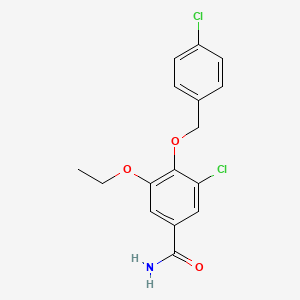
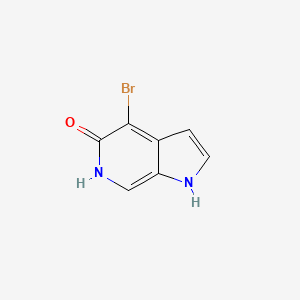
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
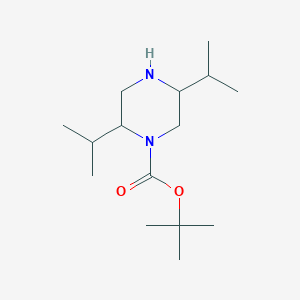
![3-Methylidenebicyclo[3.2.1]octan-8-ol](/img/structure/B15229913.png)
